2-(4-Bromophenoxy)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Bromophenoxy)acetonitrile-like compounds involves reactions that form carbon-nitrogen bonds, a crucial step in constructing the nitrile group attached to the aromatic ring. For example, a synthesis approach for related compounds involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, showing the versatility of generating phenoxyacetonitrile derivatives (Wu et al., 2014). Additionally, 2-Bromobenzaldehyde cyanohydrin, a closely related compound, is synthesized through the reaction of 2-bromobenzaldehyde and hydrogen cyanide, which further highlights the methods used in forming bromophenoxyacetonitrile structures (Betz et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of 2-(4-Bromophenoxy)acetonitrile derivatives reveals insights into their bonding and geometry. For example, studies on similar compounds have utilized X-ray diffraction and spectroscopic methods to determine the structure and confirm the molecular geometry, highlighting the importance of these techniques in understanding the structural aspects of bromophenoxyacetonitrile derivatives (Li et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-Bromophenoxy)acetonitrile involves its participation in various organic reactions, such as nucleophilic substitutions, where the bromo group acts as a leaving group, and the nitrile function can undergo further transformations. Studies on related compounds have shown how bromophenols can be used in the synthesis of complex molecules, indicating the versatility and reactivity of bromophenoxyacetonitrile derivatives (Bayrak et al., 2017).
Physical Properties Analysis
The physical properties of 2-(4-Bromophenoxy)acetonitrile, such as solubility, melting point, and boiling point, are crucial for its handling and applications in synthesis. While specific studies on this compound may be scarce, insights can be drawn from related compounds, showing the influence of the bromo and phenoxy groups on these properties.
Chemical Properties Analysis
The chemical properties of 2-(4-Bromophenoxy)acetonitrile, including its acidity, basicity, and reactivity towards different reagents, are defined by the presence of the nitrile and ether groups. Electrochemical studies and reactivity tests in solvents like acetonitrile provide insights into its behavior in synthetic applications and its potential as an intermediate in various reactions (Wain et al., 2006).
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
The compound “2-(4-Bromophenoxy)acetonitrile” is used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . This coordination compound exhibits a polymeric structure .
Detailed Description of the Methods of Application or Experimental Procedures
The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
Thorough Summary of the Results or Outcomes Obtained
It was determined that the coordination compound exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen . The oxygen of the molecule of isopropanol, the chlorine atom, and two chlorine atoms serve as bridges between two metal atoms .
2. Application in Organic Synthesis
Comprehensive and Detailed Summary of the Application
“2-(4-Bromophenoxy)acetonitrile” is a type of acetonitrile, which is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Detailed Description of the Methods of Application or Experimental Procedures
In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
Thorough Summary of the Results or Outcomes Obtained
The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, has been discussed in detail . A detailed discussion of the substrate scope and mechanistic pathways is provided .
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDDXFGYBKIPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344690 | |
Record name | 2-(4-bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)acetonitrile | |
CAS RN |
39489-67-3 | |
Record name | 2-(4-bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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